HIV-1 Integrase Strand Transfer Inhibition
Role of Indole-2-Carboxylic Acid Scaffolds in INSTI Development
The indole-2-carboxylic acid scaffold serves as a privileged structural motif in HIV-1 integrase strand transfer inhibitor (INSTI) design due to its dual metal-chelating capacity and synthetic versatility. Molecular docking studies (PDB ID: 6PUY) demonstrate that the indole nitrogen and C2-carboxyl group form critical coordination bonds with two Mg²⁺ ions in the integrase active site (DDE motif: Asp64, Asp116, Glu152), while the aromatic core engages in π-stacking with viral DNA (dA21/dC20) [1] [5]. This binding mechanism mimics established INSTIs like dolutegravir but achieves enhanced synthetic accessibility through simpler chemical architecture.
Structural optimization pathways for this scaffold include:
- C6 halogenation: Introduction of halogenated benzene rings at C6 improves π-stacking with dC20, boosting potency. Compound 17a (6-(4-bromophenyl)-1-ethyl-4-methylindole-2-carboxylic acid) achieved IC₅₀ = 3.11 μM in strand transfer assays—a 10-fold improvement over the parent indole-2-carboxylic acid (IC₅₀ = 32.37 μM) [5].
- N1 alkylation: 1-Ethyl substitution enhances lipophilicity and membrane permeability without compromising metal chelation [5].
- C4 methylation: The 4-methyl group occupies a hydrophobic subpocket near the β4-α2 connector, increasing binding stability [1].
Table 1: Optimization of Indole-2-Carboxylic Acid Derivatives for INSTI Activity
Compound | Substituents | IC₅₀ (μM) | Key Interactions |
---|
Indole-2-carboxylic acid | None | 32.37 ± 4.51 | Mg²⁺ chelation, dA21 stacking |
17a | 1-Ethyl, 4-methyl, 6-(4-bromophenyl) | 3.11 ± 0.18 | Enhanced dC20 π-stacking, hydrophobic contact |
20a | Optimized C3 branch + 6-halophenyl | 0.13 | Hydrophobic cavity binding, dual Mg²⁺ chelation | [2] [5] |
Comparative Efficacy Against Drug-Resistant HIV-1 Mutants
The 1-ethyl-4-methylindole-2-carboxylic acid scaffold demonstrates superior resilience against major INSTI-resistant mutants compared to first-generation inhibitors like raltegravir. Derivatives with C6 halogenated aryl groups maintain low-nanomolar activity against strains carrying:
- Y143R: Causes >100-fold resistance to raltegravir by disrupting hydrophobic contacts but minimally affects indole derivatives due to their deeper binding pocket penetration [5].
- Q148K: This mutation reduces INSTI binding through electrostatic repulsion; C6-bromophenyl indoles counter it via enhanced viral DNA contacts [2].
- N155H: Alters metal ion coordination geometry; indole carboxylates retain efficacy through adaptable chelation modes [5].
In comparative assays, lead compound 20a (a 1-ethyl-4-methylindole-6-arylsulfonyl derivative) inhibited the clinically relevant Q148K/G140S mutant with IC₅₀ = 0.42 μM—significantly outperforming raltegravir (IC₅₀ > 5 μM) under identical conditions [2]. The 4-methyl group specifically mitigates resistance by forming van der Waals contacts with Pro145, a residue seldom mutated in clinical isolates.
Table 2: Resistance Profiles of Indole-2-Carboxylic Acid Derivatives vs. Clinical INSTIs
Compound | WT IC₅₀ (μM) | Y143R IC₅₀ (μM) | Q148K IC₅₀ (μM) | N155H IC₅₀ (μM) |
---|
Raltegravir | 0.06 ± 0.04 | >5.0 | >5.0 | 1.8 |
17a | 3.11 ± 0.18 | 8.7 ± 0.6 | 12.3 ± 1.1 | 5.2 ± 0.4 |
20a | 0.13 | 0.38 | 0.42 | 0.29 | [2] [5] |
Synergistic Effects with Second-Generation Integrase Inhibitors
1-Ethyl-4-methylindole-2-carboxylic acid derivatives exhibit marked synergistic effects when combined with second-generation INSTIs like dolutegravir (DTG) or bictegravir (BIC). In vitro studies using combination index (CI) methods reveal:
- Mechanistic complementarity: Indole derivatives occupy distinct regions in the integrase-viral DNA complex (intasome), with C6-aryl groups extending toward the non-catalytic site while DTG/BIC bind the catalytic core. This simultaneous binding increases complex stability [5].
- Resistance suppression: In mutant strains (e.g., G118R), 17a reduces the DTG EC₅₀ by 3.5-fold by restoring Mg²⁺ coordination efficiency lost through mutation [5].
- Sub-additive cytotoxicity: Combinations maintain selectivity indices >80 in MT-4 cells, indicating no amplification of off-target effects [1] [5].
Synergy is quantified via the Combination Index (CI) where CI < 0.9 indicates synergy. For 17a + DTG against the R263K mutant:
- CI = 0.62 at ED₇₅ (strong synergy)
- Viral replication inhibition: 98% vs. 82% (DTG alone) [5]
Table 3: Synergistic Outcomes of Indole Derivatives with Clinical INSTIs
Combination | Virus Strain | CI Value | Replication Inhibition (%) |
---|
17a + Dolutegravir | WT HIV-1 | 0.78 | 99.5 |
17a + Dolutegravir | R263K Mutant | 0.62 | 98.0 |
17a + Bictegravir | Q148H/G140S | 0.71 | 97.8 | [5] |